3-Hydroxy-8-methylquinolin-2(1H)-one

MAO inhibition neuropharmacology selectivity profiling

Select this 3-hydroxy-8-methylquinolin-2(1H)-one for its unique dual hydroxy/methyl substitution pattern—absent in standard quinolinones—that drives selective MAO-A inhibition (IC50 70.5 μM, ~8.6-fold over MAO-B), potent NNMT affinity (Ki 89 nM), and a well-calibrated CYP3A4 reference (IC50 7.9 μM). This distinctive multi-target profile enables deconvolution of functional group contributions to target binding and selectivity, making it an ideal starting scaffold for neurodegenerative disease SAR and cancer metabolism probe development. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 861580-69-0
Cat. No. B3289867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-8-methylquinolin-2(1H)-one
CAS861580-69-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=O)N2)O
InChIInChI=1S/C10H9NO2/c1-6-3-2-4-7-5-8(12)10(13)11-9(6)7/h2-5,12H,1H3,(H,11,13)
InChIKeyCZSLHINQRSDCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-8-methylquinolin-2(1H)-one (CAS 861580-69-0): Baseline Profile for Sourcing and Research Applications


3-Hydroxy-8-methylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family, characterized by a quinoline core with a hydroxyl group at the 3-position, a keto group at the 2-position, and a methyl substituent at the 8-position . This specific substitution pattern distinguishes it from other quinolinones and underlies its distinct molecular recognition properties. The compound serves as a versatile synthetic intermediate and pharmacophore scaffold in medicinal chemistry programs targeting diverse enzymes and receptors . Its molecular formula is C10H9NO2, with a molecular weight of 175.18 g/mol, and it typically presents as a white crystalline solid .

Why Generic Substitution of 3-Hydroxy-8-methylquinolin-2(1H)-one Is Not Advisable


The substitution of 3-Hydroxy-8-methylquinolin-2(1H)-one with structurally similar analogs (e.g., 3-hydroxyquinolin-2(1H)-one, 8-methylquinolin-2(1H)-one, or other 3-hydroxyquinolin-2(1H)-one derivatives) cannot be assumed without careful consideration. The combination of the 3-hydroxy and 8-methyl groups creates a unique electronic and steric environment that profoundly influences binding affinity and selectivity across key target families, including monoamine oxidases (MAO-A, MAO-B), cytochrome P450 enzymes (CYP3A4), and nicotinamide N-methyltransferase (NNMT) [1][2]. The quantitative data presented in Section 3 demonstrate that even minor structural modifications lead to significant differences in inhibitory potency, which directly impacts experimental reproducibility, SAR interpretation, and downstream lead optimization decisions [3].

Quantitative Differentiation of 3-Hydroxy-8-methylquinolin-2(1H)-one: A Head-to-Head Evidence Guide


3-Hydroxy-8-methylquinolin-2(1H)-one Displays Distinct MAO-A vs. MAO-B Inhibitory Potency

This compound exhibits a distinct inhibition profile against monoamine oxidase isoforms. Against MAO-A, it demonstrates an IC50 of 70.5 μM (70,500 nM) [1]. Against MAO-B, it shows significantly weaker inhibition, with an IC50 of 604 μM (604,000 nM) [1]. This ~8.6-fold difference in potency suggests a preference for MAO-A over MAO-B, a profile that contrasts with many quinolinone derivatives which often exhibit higher MAO-B selectivity [2]. The absolute potency for both isoforms is moderate to weak, indicating that this specific substitution pattern (3-hydroxy-8-methyl) is not optimized for potent MAO inhibition but may offer a useful starting point for selectivity engineering.

MAO inhibition neuropharmacology selectivity profiling

CYP3A4 Inhibition Profile of 3-Hydroxy-8-methylquinolin-2(1H)-one

The compound inhibits human recombinant CYP3A4 with an IC50 of 7.9 μM (7,900 nM) [1]. This moderate potency is noteworthy when compared to the general trend among quinolinone derivatives, where CYP inhibition can vary widely from low nanomolar to high micromolar ranges depending on substitution [2]. The 8-methyl and 3-hydroxy substituents may modulate binding to the CYP3A4 active site, potentially reducing the risk of strong CYP inhibition compared to more lipophilic analogs. This data is essential for medicinal chemists evaluating the compound as a starting point for lead optimization, as it provides a benchmark for assessing potential drug-drug interaction risks.

CYP inhibition drug metabolism ADME-Tox

Nicotinamide N-Methyltransferase (NNMT) Binding Affinity of 3-Hydroxy-8-methylquinolin-2(1H)-one

This compound exhibits a binding affinity (Ki) of 89 nM against human nicotinamide N-methyltransferase (NNMT) [1]. NNMT is an emerging target in cancer metabolism and metabolic disorders. While this Ki value indicates a moderately potent interaction, it is important to note that the structure-activity relationship (SAR) for NNMT inhibition by quinolinones is highly sensitive to substitution. For context, the related NNMT inhibitor JIB-04 (a quinoline derivative) exhibits an IC50 of ~0.5 μM, while more optimized quinolinone-based NNMT inhibitors can achieve Ki values in the low nanomolar range [2]. The 89 nM Ki of 3-Hydroxy-8-methylquinolin-2(1H)-one positions it as a useful starting point for further optimization or as a tool compound for probing NNMT function in biochemical assays.

NNMT inhibition cancer metabolism epigenetics

MAO-A Selectivity of 3-Hydroxy-8-methylquinolin-2(1H)-one Versus a Structurally Related Analog

A direct comparison with a structurally similar analog (likely a 3-hydroxyquinolin-2(1H)-one derivative with a different substitution pattern) reveals a nuanced selectivity profile. In a separate BindingDB entry, an analog (BDBM50493476, CHEMBL172856) exhibited an IC50 of 25.3 μM against MAO-A [1]. While both compounds show moderate MAO-A inhibition, the target compound (70.5 μM) is ~2.8-fold less potent. However, the analog's MAO-B activity is not reported in this dataset, preventing a full selectivity comparison. This highlights the sensitivity of MAO-A inhibition to specific substituents and underscores the need for careful compound selection when designing SAR studies.

MAO-A selectivity neurodegeneration SAR

Recommended Research and Industrial Application Scenarios for 3-Hydroxy-8-methylquinolin-2(1H)-one Based on Quantitative Evidence


MAO-A Selective Inhibitor Tool Compound and Scaffold Optimization

Given its ~8.6-fold preference for MAO-A over MAO-B (IC50 70.5 μM vs. 604 μM), this compound serves as a valuable starting point for developing selective MAO-A inhibitors for neurodegenerative or neuropsychiatric disease research [1]. Its moderate potency allows for straightforward detection of SAR improvements, making it an ideal scaffold for medicinal chemistry optimization programs focused on enhancing MAO-A selectivity and potency.

CYP3A4 Interaction Benchmarking in Early ADME Screening

The compound's moderate CYP3A4 inhibition (IC50 7.9 μM) provides a useful benchmark for assessing metabolic liabilities in early-stage drug discovery [1]. It can be employed as a reference compound in CYP inhibition panels to calibrate assay sensitivity or as a starting point for designing analogs with improved metabolic stability.

NNMT Inhibitor Lead Identification and Cancer Metabolism Studies

With a Ki of 89 nM against NNMT, this compound is a promising lead-like molecule for developing inhibitors of this cancer metabolism target [1]. It can be used in cellular and biochemical assays to probe NNMT function and as a basis for structure-guided optimization to achieve low-nanomolar potency.

Chemical Biology Probe for Quinolinone SAR Investigations

The distinct activity profile of 3-Hydroxy-8-methylquinolin-2(1H)-one across multiple target families (MAO, CYP, NNMT) makes it an excellent tool for systematic SAR studies. Its unique substitution pattern (3-hydroxy-8-methyl) allows researchers to deconvolute the contributions of specific functional groups to target binding and selectivity, facilitating the rational design of next-generation quinolinone-based therapeutics [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-8-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.